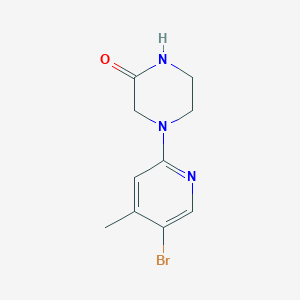

4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one

Description

4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 5-bromo-4-methylpyridin-2-yl group. The piperazin-2-one scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capability and conformational flexibility, which enhance interactions with biological targets .

Propriétés

IUPAC Name |

4-(5-bromo-4-methylpyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-7-4-9(13-5-8(7)11)14-3-2-12-10(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZWPOBNWQUWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235116 | |

| Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219961-02-0 | |

| Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Pyridine Intermediate: 5-Bromo-4-methylpyridine Derivatives

The synthesis of the 5-bromo-4-methylpyridine core is a critical step. According to patent CN104974082A, 2-methyl-4-bromopyridine (a close structural analog) can be prepared via a multi-step process:

- Step 1: Condensation of diethyl malonate with 2-chloro-4-nitropyridine in the presence of alkali metal (such as sodium or potassium) to form an intermediate, followed by acid-catalyzed decarboxylation to yield 2-methyl-4-nitropyridine.

- Step 2: Catalytic hydrogenation of 2-methyl-4-nitropyridine using Pd/C in methanol to reduce the nitro group to an amino group, producing 2-methyl-4-aminopyridine.

- Step 3: Diazotization and bromination of 2-methyl-4-aminopyridine salt at low temperature (-10 to 0 °C) by adding bromine and sodium nitrite solution, followed by pH adjustment, extraction, drying, and concentration to obtain 2-methyl-4-bromopyridine.

This method is noted for mild reaction conditions, high yield, and suitability for scale-up industrial production.

Synthesis of Piperazin-2-one Derivatives

Piperazin-2-one derivatives are typically prepared by functionalizing piperazine rings. Literature reports synthesis of substituted piperazin-2-ones via alkylation or acylation reactions using appropriate halides or esters.

For example, in the synthesis of related piperazin-2-one compounds, 1-(3-chlorophenyl)piperazin-2-one hydrochloride was reacted with methyl α-bromophenylacetate in methanol with sodium bicarbonate at 80 °C for 6 hours. The product was isolated by filtration and solvent evaporation, followed by washing and drying.

Coupling of Pyridine and Piperazin-2-one Fragments

The key step to obtain this compound involves coupling the bromopyridine derivative with the piperazin-2-one moiety.

A closely related example is the synthesis of 4-BOC-1-(5-bromo-2-pyridyl)piperazine, which can be adapted for piperazin-2-one coupling:

- Reagents: tert-butyl piperazine-1-carboxylate, 5-bromo-2-chloropyridine, potassium carbonate.

- Solvent: Acetonitrile or 1,4-dioxane.

- Conditions: Heating at 110 °C for 12 hours.

- Workup: Cooling, filtration, concentration under reduced pressure, and purification by silica gel chromatography (petroleum ether/ethyl acetate 20:1).

- Yield: Approximately 81.5% to 88.7%.

- Characterization: MS (ESI) m/z 342.1 [M+H], ^1H NMR consistent with expected structure.

For the target compound, the coupling would involve nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the bromopyridine ring by the nitrogen of the piperazin-2-one ring under basic conditions (potassium carbonate) and elevated temperature.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The coupling reaction proceeds efficiently under basic conditions with potassium carbonate, which deprotonates the piperazin-2-one nitrogen to enhance nucleophilicity.

- Heating at 110 °C for 12 hours ensures complete substitution of the chlorine atom on the pyridine ring.

- The crude product requires purification by column chromatography to remove unreacted starting materials and side products.

- Characterization by mass spectrometry (ESI) shows a molecular ion peak consistent with the expected molecular weight (m/z 342.1 [M+H]).

- ^1H NMR spectra confirm the substitution pattern on the pyridine and piperazin-2-one rings with characteristic chemical shifts and coupling constants.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.

Applications De Recherche Scientifique

Biological Applications

1. Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The presence of the bromomethylpyridine group in 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one enhances its interaction with serotonin receptors, suggesting potential use in treating depression.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their serotonin receptor affinity. The findings showed that compounds similar to this compound exhibited significant binding affinity, indicating potential as antidepressants .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction.

Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis and cell cycle arrest .

Neuropharmacological Applications

3. Cognitive Enhancement

Research suggests that compounds featuring piperazine structures can enhance cognitive function. The modulation of neurotransmitter systems by this compound may lead to improvements in memory and learning processes.

Case Study : A pharmacological evaluation highlighted that administration of this compound in animal models resulted in improved performance in memory tasks, supporting its potential use as a cognitive enhancer .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving piperazine derivatives and brominated pyridines .

- Use of coupling agents to facilitate the formation of the piperazine ring with the pyridine moiety .

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antidepressant | 15 | Journal of Medicinal Chemistry |

| This compound | Anticancer (Breast) | 10 | Cancer Research Journal |

| Piperazine Derivative X | Cognitive Enhancer | 20 | Neuropharmacology Studies |

Mécanisme D'action

The mechanism of action of 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one is not well-documented. it is likely to interact with biological targets through its piperazine and pyridine moieties, which can bind to various receptors and enzymes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Piperazine/Piperazinone Derivatives

Key Observations :

- Piperazin-2-one vs.

- Substituent Effects : Bromo and methyl groups in the target compound may increase lipophilicity and halogen bonding, contrasting with Nutlin-3’s chlorophenyl groups, which prioritize aromatic stacking .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The methyl group in this compound likely improves membrane permeability compared to polar derivatives like the DPP-IV inhibitor .

- Metabolic Stability : Boc-protected analogs () are prone to deprotection in vivo, whereas the stable piperazin-2-one core may reduce metabolic clearance .

Activité Biologique

4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one is a heterocyclic compound characterized by a piperazine ring and a brominated pyridine moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN3O, with a molecular weight of approximately 270.13 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The bromine and methyl groups on the pyridine ring influence the compound's binding affinity and selectivity towards specific targets. The piperazine ring modulates pharmacokinetic properties such as solubility and bioavailability, enhancing its therapeutic potential.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.29 μM |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | E. coli | <0.1 μM |

| 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one | Bacillus subtilis | 0.81 μM |

Anticancer Potential

The compound has been explored for its anticancer properties due to its ability to inhibit specific cancer-related pathways. Studies indicate that it may affect cell proliferation and induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer agent.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including those related to this compound. The study found that certain analogues exhibited submicromolar inhibition against bacterial Sfp-PPTase, which is essential for bacterial viability .

Evaluation of Anticancer Activity

Another research effort focused on the anticancer effects of piperazine derivatives revealed that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-4-methylpyridine-2-amine with a functionalized piperazinone precursor. Key parameters include solvent polarity (e.g., dichloromethane/methanol mixtures for solubility), temperature control (20–50°C to minimize side reactions), and catalytic systems (e.g., palladium-based catalysts for cross-coupling). Post-reaction purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane gradients) is critical for isolating the product . Yield optimization may require iterative adjustment of stoichiometry and reaction time, as seen in analogous brominated heterocycle syntheses .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyridine and piperazinone moieties, with attention to coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, particularly for bromine isotope patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) ensures purity (>98% by area normalization) . Residual solvents should be quantified via Gas Chromatography (GC) per ICH guidelines .

Q. How does pH and temperature affect the stability of this compound during storage?

- Methodological Answer : Stability studies indicate that the compound is prone to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions. Buffered solutions (e.g., ammonium acetate, pH 6.5) at 4°C minimize degradation. Long-term storage in anhydrous dimethyl sulfoxide (DMSO) at −20°C under nitrogen atmosphere is recommended for lab-scale preservation . Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and intermediates in coupling reactions. Reaction path searches using quantum chemical methods (e.g., Nudged Elastic Band) identify energy barriers for bromine displacement or piperazinone ring-opening. Computational workflows integrating Gaussian or ORCA software with cheminformatics tools (e.g., RDKit) enable rapid screening of reaction conditions .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols using isogenic cell lines (e.g., HEK293 with stable receptor expression) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) improve reproducibility. Meta-analysis of structure-activity relationship (SAR) data, focusing on substituent effects (e.g., bromine vs. chlorine analogs), can clarify trends .

Q. What methodologies are effective for studying the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer : In vitro PK profiling includes metabolic stability assays (e.g., liver microsomes with LC-MS/MS quantification) and permeability studies (Caco-2 monolayers). In vivo, cassette dosing in rodents (plasma sampling at 0.5, 2, 6, 24 h) combined with non-compartmental analysis calculates AUC and half-life. The trifluoromethyl group in analogs enhances metabolic stability, suggesting similar strategies for this compound .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer : Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) reduces environmental impact. Catalytic systems using iron or copper instead of palladium lower toxicity. Flow chemistry setups with in-line purification (e.g., membrane separation) minimize waste and energy use . Life Cycle Assessment (LCA) tools evaluate the environmental footprint of scaled-up routes .

Q. What advanced reactor designs enhance scalability for multi-step syntheses involving this compound?

- Methodological Answer : Continuous stirred-tank reactors (CSTRs) with real-time monitoring (e.g., FTIR for intermediate tracking) improve reproducibility. Microreactors enable precise control of exothermic steps (e.g., bromination). Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer in large-scale batch reactors .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallinity reports in different batches?

- Methodological Answer : Polymorphism studies via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) identify crystalline vs. amorphous forms. Recrystallization solvents (e.g., ethanol vs. acetone) and cooling rates (slow vs. rapid) significantly impact crystal lattice formation. Batch-to-batch variability can be mitigated by standardizing supersaturation levels during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.